molecular formula C17H25ClFN3O2 B2446556 4-(2-cyclopropyl-2-hydroxyethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide hydrochloride CAS No. 1396875-76-5

4-(2-cyclopropyl-2-hydroxyethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide hydrochloride

Cat. No. B2446556
CAS RN: 1396875-76-5
M. Wt: 357.85
InChI Key: SDLOATARSJHYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-cyclopropyl-2-hydroxyethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H25ClFN3O2 and its molecular weight is 357.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with structures related to piperazine derivatives have been synthesized and characterized, demonstrating their potential in creating novel molecules with specific properties. For example, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved condensation reactions and was evaluated for its biological activities, highlighting the importance of structural analysis in developing new pharmaceutical agents (Sanjeevarayappa et al., 2015).

Antimicrobial Studies

Research on derivatives of quinolone and piperazine compounds has shown antimicrobial potential. For instance, the antimicrobial study of fluoroquinolone-based 4-thiazolidinones synthesized from quinolone derivatives indicated that these compounds possess antibacterial activities, suggesting their utility in fighting bacterial infections (Patel & Patel, 2010).

Pharmacological Applications

Piperazine derivatives have been explored for various pharmacological applications. For example, FG5803, a 1-piperazinecarboxamide derivative, was studied for its potential as an antipsychotic drug, showing promising results in receptor studies and behavioral tests in animals, indicating a novel approach to antipsychotic drug development with fewer adverse effects (Björk et al., 1994).

Radiolabeling for Imaging

Fluorinated derivatives of piperazine compounds have been synthesized for imaging purposes. The development of fluorine-18-labeled 5-HT1A antagonists showcases the application of such compounds in positron emission tomography (PET) imaging, contributing to the study of neuropsychiatric disorders (Lang et al., 1999).

properties

IUPAC Name

4-(2-cyclopropyl-2-hydroxyethyl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2.ClH/c18-15-5-1-13(2-6-15)11-19-17(23)21-9-7-20(8-10-21)12-16(22)14-3-4-14;/h1-2,5-6,14,16,22H,3-4,7-12H2,(H,19,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLOATARSJHYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)NCC3=CC=C(C=C3)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.